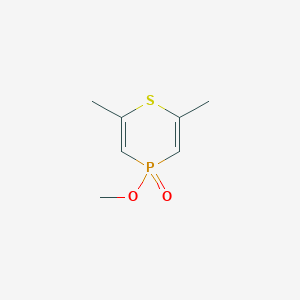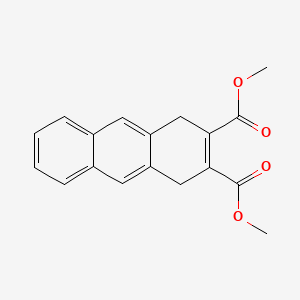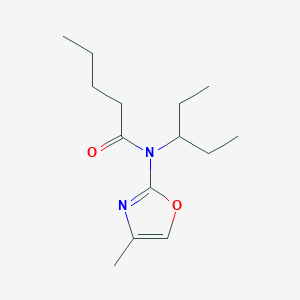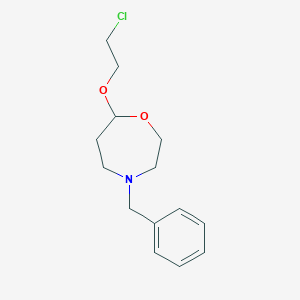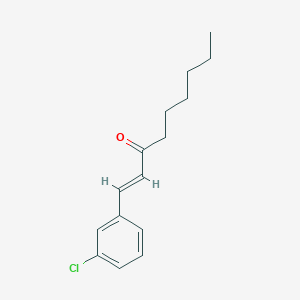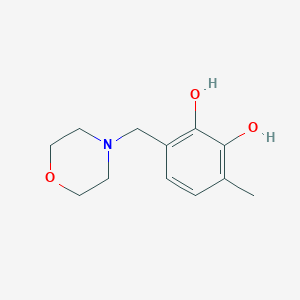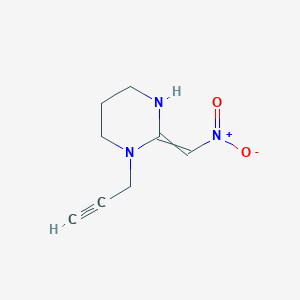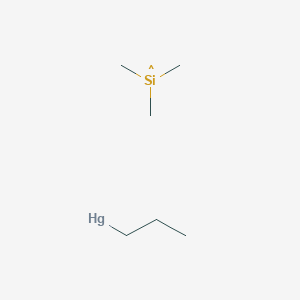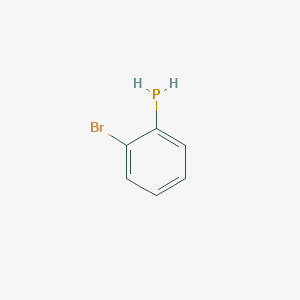![molecular formula C16H20SeSi B14632233 Trimethyl[phenyl(phenylselanyl)methyl]silane CAS No. 56253-59-9](/img/structure/B14632233.png)
Trimethyl[phenyl(phenylselanyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[phenyl(phenylselanyl)methyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups, a phenyl group, and a phenylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[phenyl(phenylselanyl)methyl]silane typically involves the reaction of phenylselanyl chloride with trimethylsilyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[phenyl(phenylselanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[phenyl(phenylselanyl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a selenium donor in biological systems.
Medicine: Explored for its antioxidant properties due to the presence of selenium.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl[phenyl(phenylselanyl)methyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, the silicon atom can form stable bonds with carbon, making the compound useful in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the phenylselanyl group.
Phenyltrimethylsilane: Another similar compound without the phenylselanyl group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylselanyl group.
Uniqueness
Trimethyl[phenyl(phenylselanyl)methyl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and potential biological activity as a selenium donor.
Eigenschaften
CAS-Nummer |
56253-59-9 |
|---|---|
Molekularformel |
C16H20SeSi |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
trimethyl-[phenyl(phenylselanyl)methyl]silane |
InChI |
InChI=1S/C16H20SeSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI-Schlüssel |
VSWBNQOXKUWHFC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


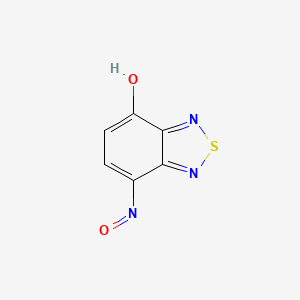
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
